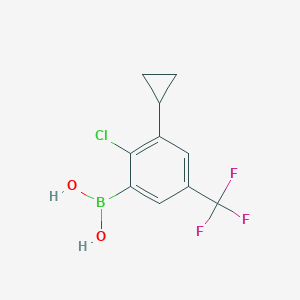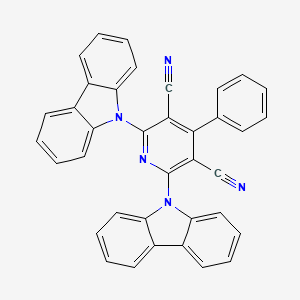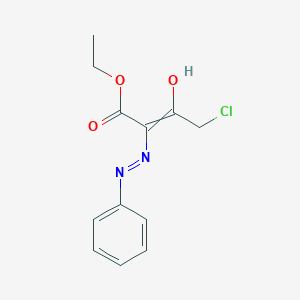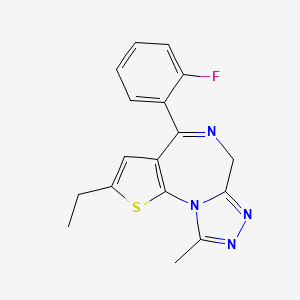![molecular formula C19H38O2 B14086693 2-{[(2-Hexyldecyl)oxy]methyl}oxirane CAS No. 112725-16-3](/img/structure/B14086693.png)
2-{[(2-Hexyldecyl)oxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is a chemical compound with the molecular formula C17H34O2. It is a type of glycidyl ether, which is commonly used in various industrial applications due to its reactivity and versatility. This compound is known for its ability to undergo ring-opening reactions, making it valuable in the synthesis of various polymers and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[(2-hexyldecyl)oxy]methyl]- typically involves the reaction of 2-hexyldecanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of Oxirane, [[(2-hexyldecyl)oxy]methyl]- is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and ensure efficient conversion of the starting materials to the desired product.
化学反応の分析
Types of Reactions
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is known to undergo various types of chemical reactions, including:
Ring-Opening Reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized products.
Substitution Reactions: The oxirane ring can be opened by nucleophiles, leading to the substitution of the oxirane oxygen with other functional groups.
Polymerization Reactions: The compound can undergo polymerization to form polyethers, which are used in the production of various polymeric materials.
Common Reagents and Conditions
Common reagents used in the reactions of Oxirane, [[(2-hexyldecyl)oxy]methyl]- include acids (such as sulfuric acid), bases (such as sodium hydroxide), and nucleophiles (such as amines and alcohols). The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion and minimize side reactions.
Major Products Formed
The major products formed from the reactions of Oxirane, [[(2-hexyldecyl)oxy]methyl]- include diols, polyethers, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Oxirane, [[(2-hexyldecyl)oxy]methyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various polymers and other chemical products.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is used in the synthesis of drug delivery systems and other pharmaceutical applications.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of Oxirane, [[(2-hexyldecyl)oxy]methyl]- involves the ring-opening of the oxirane ring, which can be catalyzed by acids or bases. The resulting intermediate can then undergo further reactions to form various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
Oxirane, [[(2-ethylhexyl)oxy]methyl]-: This compound is similar in structure but has a shorter alkyl chain.
Glycidyl 2-ethylhexyl ether: Another similar compound with a different alkyl group.
Uniqueness
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to similar compounds. This can affect its reactivity, solubility, and other characteristics, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
112725-16-3 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
2-(2-hexyldecoxymethyl)oxirane |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-20-16-19-17-21-19/h18-19H,3-17H2,1-2H3 |
InChIキー |
ROTXOCNLESZVTD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)COCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)


![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)


![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)

